molecular formula C10H8ClNOS B1349767 (4-(4-Chlorophenyl)thiazol-2-yl)methanol CAS No. 287198-05-4

(4-(4-Chlorophenyl)thiazol-2-yl)methanol

Cat. No. B1349767
Key on ui cas rn: 287198-05-4
M. Wt: 225.7 g/mol
InChI Key: UICGABWUJKMBEN-UHFFFAOYSA-N
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Patent
US08088791B2

Procedure details

A solution of 2-Benzyloxymethyl-4-(4-chloro-phenyl)-thiazole (2.0 g, 6.34 mmol) in 25 ml of DCM was cooled to −78° C. followed by addition of BBr3 (2.38 ml, 25.3 mmol). The reaction mixture was stirred at 25° C. for 2 h. After the completion of the reaction mixture (TLC monitoring), solution of NaHCO3 (20 mL) was added at 0° C. and extracted with ethyl acetate (3×50 mL). The combined organics was washed with water, brine, dried (Na2SO4), filtered and concentrated. The crude residue was purified over silica gel (60-120 M, 40% EtOAc-Hexane) to get the desired product (0.8 g, 57%). The corresponding cyano derivative was also prepared by the same general method.
Name
2-Benzyloxymethyl-4-(4-chloro-phenyl)-thiazole
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2.38 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
57%

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][C:10]1[S:11][CH:12]=[C:13]([C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=2)[N:14]=1)C1C=CC=CC=1.B(Br)(Br)Br.C([O-])(O)=O.[Na+]>C(Cl)Cl>[Cl:21][C:18]1[CH:17]=[CH:16][C:15]([C:13]2[N:14]=[C:10]([CH2:9][OH:8])[S:11][CH:12]=2)=[CH:20][CH:19]=1 |f:2.3|

Inputs

Step One
Name
2-Benzyloxymethyl-4-(4-chloro-phenyl)-thiazole
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC=1SC=C(N1)C1=CC=C(C=C1)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.38 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 25° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
The combined organics was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified over silica gel (60-120 M, 40% EtOAc-Hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1N=C(SC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 55.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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